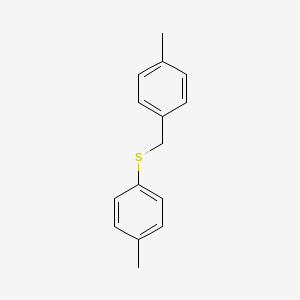

p-Tolyl-4-methylbenzyl sulfide

Description

p-Tolyl-4-methylbenzyl sulfide (IUPAC name: bis(4-methylbenzyl) sulfide) is a sulfur-containing organic compound characterized by two 4-methylbenzyl groups connected via a sulfide (–S–) bridge. Its sulfur atom acts as a soft Lewis base, enabling interactions with transition metals, as observed in ligands containing sulfur and nitrogen donor atoms . The molecule’s symmetry and hydrophobic aryl groups contribute to its relatively low polarity and moderate thermal stability, as documented in the NIST Chemistry WebBook .

Properties

CAS No. |

5023-63-2 |

|---|---|

Molecular Formula |

C15H16S |

Molecular Weight |

228.4 g/mol |

IUPAC Name |

1-methyl-4-[(4-methylphenyl)methylsulfanyl]benzene |

InChI |

InChI=1S/C15H16S/c1-12-3-7-14(8-4-12)11-16-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |

InChI Key |

SJJMMMALTYPIOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing p-Tolyl-4-methylbenzyl sulfide involves the reaction of p-tolylmagnesium bromide with methylbenzyl chloride . The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom in the p-tolylmagnesium bromide attacks the carbon atom in the methylbenzyl chloride, resulting in the formation of this compound .

Another method involves the use of phosphinic acid thioesters and benzyl Grignard reagents . This method takes advantage of the ambident electrophilicity of phosphinic acid thioesters, allowing for the formation of carbon-sulfur bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the same synthetic routes mentioned above. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, further enhances the efficiency of the industrial processes .

Chemical Reactions Analysis

Types of Reactions

p-Tolyl-4-methylbenzyl sulfide: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include , , and .

Reduction: Reduction of this compound can yield thiols or disulfides, depending on the reducing agent used. Common reducing agents include and .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as or .

Reduction: Lithium aluminum hydride in anhydrous or .

Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate .

Major Products Formed

- Various substituted sulfides from nucleophilic substitution reactions .

Sulfoxides: and from oxidation reactions.

Thiols: and from reduction reactions.

Scientific Research Applications

p-Tolyl-4-methylbenzyl sulfide: has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in studies involving sulfur-containing compounds and their biological activities.

Industrial Applications: It is used as a solvent and as an additive in the production of lubricants and other industrial products.

Mechanism of Action

The mechanism of action of p-Tolyl-4-methylbenzyl sulfide in chemical reactions involves the nucleophilic attack of the sulfur atom on electrophilic centers. In oxidation reactions, the sulfur atom is oxidized to form sulfoxides or sulfones. In reduction reactions, the sulfur atom is reduced to form thiols or disulfides. The compound’s reactivity is influenced by the electronic and steric effects of the p-tolyl and methylbenzyl groups .

Comparison with Similar Compounds

p-Tolyl Disulfide

- Structure : Contains a disulfide (–S–S–) bond linking two 4-methylphenyl groups.

- Key Differences :

- Bond Type : The disulfide bond (–S–S–) is more reactive than the sulfide (–S–) bond due to weaker S–S bonding (bond dissociation energy ~240 kJ/mol vs. S–C bond ~272 kJ/mol).

- Applications : Disulfides are prone to redox reactions and are used in vulcanization, whereas sulfides like p-Tolyl-4-methylbenzyl sulfide are more stable under ambient conditions .

- Thermal Stability : Disulfides decompose at lower temperatures (~150–200°C) compared to sulfides (>250°C) .

Bis(4-methylbenzyl) Sulfone

- Structure : Oxidation product of this compound, featuring a sulfone (–SO₂–) group.

- Key Differences :

- Oxidation State : Sulfur in sulfones is in the +4 oxidation state (vs. –2 in sulfides), making sulfones highly polar and resistant to further oxidation.

- Reactivity : Sulfones are inert in most acid/base conditions but participate in elimination or nucleophilic substitution reactions. In contrast, sulfides can undergo alkylation or metal coordination .

- Solubility : Sulfones exhibit higher solubility in polar solvents (e.g., DMSO, water) due to their dipole moment .

Methyl p-Toluenesulfonate

- Structure : A sulfonate ester with a methyl group attached to a p-toluenesulfonyl (–SO₃–) moiety.

- Key Differences: Functional Group: The sulfonate group (–SO₃–) is electron-withdrawing, enhancing the compound’s electrophilicity. Applications: Used as a methylating agent in organic synthesis due to its superior leaving-group ability, unlike sulfides, which are poor leaving groups .

p-Tolyl p-Toluenethiosulfonate

- Structure : Contains a thiosulfonate (–S–SO₂–) group linking two 4-methylphenyl groups.

- Key Differences :

Comparative Data Table

Notes

- Structural analogs like sulfones and sulfonates are critical in drug design, leveraging their polarity and metabolic stability.

- Discrepancies in thermal data highlight the need for context-specific compound selection in industrial applications .

- Further studies are needed to explore the biological activity of this compound, given its structural similarity to bioactive thiosulfonates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.